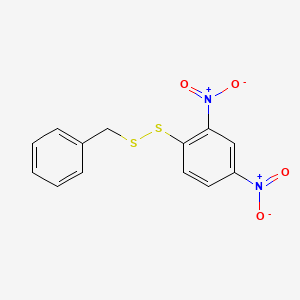
1-(Benzyldisulfanyl)-2,4-dinitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyldisulfanyl)-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a benzyldisulfanyl group and two nitro groups at the 2 and 4 positions
準備方法
The synthesis of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene typically involves the reaction of 2,4-dinitrochlorobenzene with benzyldisulfide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with considerations for cost-effectiveness, safety, and environmental impact. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
1-(Benzyldisulfanyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:
Oxidation: The benzyldisulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(Benzyldisulfanyl)-2,4-dinitrobenzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic aromatic substitution reactions and the development of new synthetic methodologies.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular redox processes and oxidative stress.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for compounds targeting oxidative stress-related diseases.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1-(Benzyldisulfanyl)-2,4-dinitrobenzene involves its ability to undergo redox reactions and interact with various molecular targets. The benzyldisulfanyl group can participate in redox cycling, generating reactive oxygen species (ROS) that can modulate cellular signaling pathways. The nitro groups can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
1-(Benzyldisulfanyl)-2,4-dinitrobenzene can be compared with other similar compounds, such as:
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrotoluene: Used in the production of polyurethane foams and explosives.
Benzyldisulfide: A simpler analog with applications in organic synthesis and as a sulfur source.
The uniqueness of this compound lies in its combination of the benzyldisulfanyl and nitro groups, which confer distinct redox properties and reactivity patterns, making it valuable for specific research and industrial applications.
特性
CAS番号 |
60775-11-3 |
|---|---|
分子式 |
C13H10N2O4S2 |
分子量 |
322.4 g/mol |
IUPAC名 |
1-(benzyldisulfanyl)-2,4-dinitrobenzene |
InChI |
InChI=1S/C13H10N2O4S2/c16-14(17)11-6-7-13(12(8-11)15(18)19)21-20-9-10-4-2-1-3-5-10/h1-8H,9H2 |
InChIキー |
DUPFNXLPMJWIGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSSC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Amino(ethoxy)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B14621156.png)
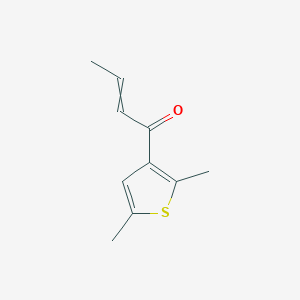
![3,6,8-Trimethyl-4-oxo-4lambda~5~-pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14621175.png)
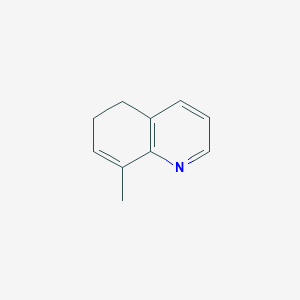
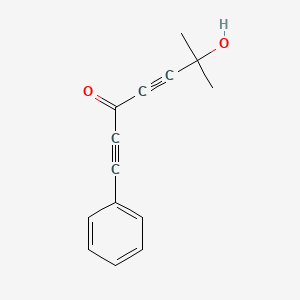
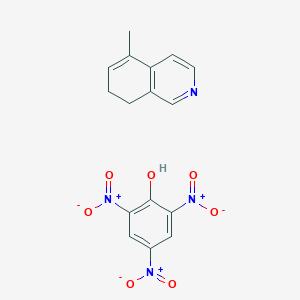
![7-Bromo-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14621210.png)
![3-[2-(4-Hydroxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B14621212.png)
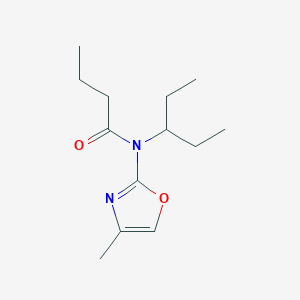
methyl}phosphonic acid](/img/structure/B14621215.png)
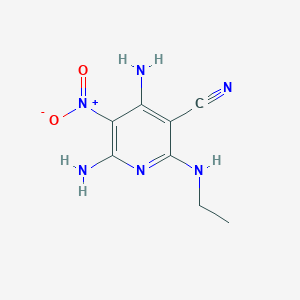
![2,2'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(4-nitrophenol)](/img/structure/B14621240.png)
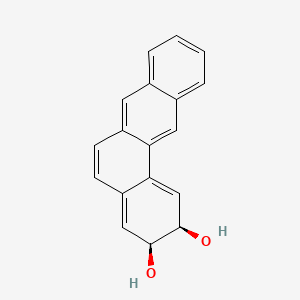
![2-Bromo-1-[3,5-dichloro-4-(methylamino)phenyl]ethan-1-one](/img/structure/B14621246.png)
